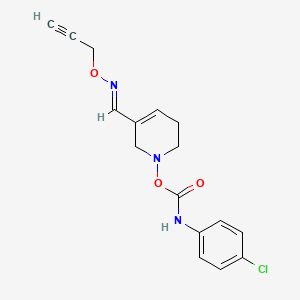
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, O-2-propynyloxime, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, O-2-propynyloxime, (E)- is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring, a chlorophenyl group, and an oxime functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, O-2-propynyloxime, (E)- typically involves multiple steps:
Formation of 3-Pyridinecarboxaldehyde: This can be achieved through the oxidation of 3-picoline using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 1,2,5,6-Tetrahydropyridine Derivative: The 3-pyridinecarboxaldehyde is then subjected to hydrogenation under high pressure in the presence of a catalyst like palladium on carbon to form the tetrahydropyridine derivative.
Introduction of the Chlorophenyl Group: The tetrahydropyridine derivative is reacted with 4-chlorophenyl isocyanate to introduce the chlorophenyl group.
Formation of the Oxime: The final step involves the reaction of the intermediate with hydroxylamine hydrochloride and propargyl bromide to form the oxime group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Nitrile Oxides: From oxidation of the oxime group.
Amines: From reduction of the oxime group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: Due to its structural features, it can be used in the design of biological probes for studying enzyme activities.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde Derivatives: Compounds with similar pyridine and aldehyde functionalities.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group.
Oxime Derivatives: Compounds with oxime functional groups.
Uniqueness
The combination of the pyridine ring, chlorophenyl group, and oxime functionality in 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, O-2-propynyloxime, (E)- makes it unique, offering a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
145071-63-2 |
|---|---|
Molecular Formula |
C16H16ClN3O3 |
Molecular Weight |
333.77 g/mol |
IUPAC Name |
[5-[(E)-prop-2-ynoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H16ClN3O3/c1-2-10-22-18-11-13-4-3-9-20(12-13)23-16(21)19-15-7-5-14(17)6-8-15/h1,4-8,11H,3,9-10,12H2,(H,19,21)/b18-11+ |
InChI Key |
VWFLYEBUYPPRGE-WOJGMQOQSA-N |
Isomeric SMILES |
C#CCO/N=C/C1=CCCN(C1)OC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C#CCON=CC1=CCCN(C1)OC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















